4-Chloro-2,6-difluorophenylacetic acid
Description
Contextual Significance in Contemporary Chemical Science
The scientific interest in 4-Chloro-2,6-difluorophenylacetic acid stems from the established importance of halogenated and, particularly, fluorinated organic molecules in various fields of chemistry. The presence of chlorine and fluorine atoms in the structure of an organic molecule can significantly alter its physical, chemical, and biological properties.
Fluorine, being the most electronegative element, can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of fluorine atoms, as seen in the 2 and 6 positions of the phenyl ring in the target molecule, can induce specific conformational preferences and electronic effects. The chlorine atom at the 4-position further modifies the electronic landscape of the aromatic ring.
Substituted phenylacetic acids, in general, are a well-established class of compounds with a broad spectrum of applications. They serve as crucial building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, related compounds like 2,4-Dichlorophenoxyacetic acid have been widely used as herbicides. researchgate.netwho.int The unique substitution pattern of this compound makes it a valuable synthon for creating novel molecules with potentially enhanced or unique properties.
Overview of Research Trajectories for the Chemical Compound
While specific, in-depth research published exclusively on this compound is still emerging, its structural motifs point towards several key research directions.
Medicinal Chemistry: A primary trajectory for this compound is in drug discovery. Halogenated phenylacetic acid derivatives have been investigated for a variety of therapeutic applications. For example, related structures have been explored as potential anti-cancer agents and for other biological activities. mdpi.com The presence of the chloro and difluoro groups can enhance the potency and pharmacokinetic profile of potential drug candidates. The core structure of this compound makes it an attractive starting material for the synthesis of new chemical entities to be screened for biological activity.
Agrochemical Research: Similar to the historical use of chlorinated phenoxyacetic acids as herbicides, there is potential for this compound and its derivatives in the development of new agrochemicals. researchgate.net The specific halogenation pattern could lead to compounds with improved efficacy, selectivity, or environmental degradation profiles.
Materials Science: Fluorinated organic compounds are of interest in materials science for applications in areas such as liquid crystals and polymers. The rigid, substituted aromatic core of this compound could be incorporated into larger molecular architectures to create materials with specific optical or electronic properties.
Synthetic Chemistry: The development of efficient and scalable synthetic routes to this compound is an active area of research. While traditional methods for synthesizing phenylacetic acids, such as the hydrolysis of the corresponding benzyl (B1604629) cyanides, are known, modern synthetic methodologies are being explored. researchgate.net These include advanced catalytic techniques like the direct carboxylation of C-H bonds or C-F bonds, which offer more sustainable and efficient pathways. mdpi.comgoogle.com For instance, a patented method describes the preparation of 2,3-difluorophenylacetic acid from 2,3-difluoro toluene (B28343) via photohalogenation followed by carbonylation, highlighting a potential route for analogous compounds. google.com The reactivity of the chloro and fluoro substituents also presents opportunities for further functionalization and the creation of a library of derivatives for various screening purposes.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-2,6-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITZKYPXFPYSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949047 | |
| Record name | (4-Chloro-2,6-difluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537033-55-9, 261762-52-1 | |
| Record name | 4-Chloro-2,6-difluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-2,6-difluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Advanced Chemical Synthesis of 4 Chloro 2,6 Difluorophenylacetic Acid
Established Synthetic Routes and Optimizations
The construction of the 4-chloro-2,6-difluorophenylacetic acid molecule is not a trivial synthetic challenge due to the specific arrangement of the halogen substituents on the aromatic ring and the presence of the acetic acid moiety. Established routes focus on the sequential introduction of these features, often starting from readily available fluorinated or chlorinated benzene (B151609) derivatives.
The primary challenge in the synthesis is the regioselective introduction of a chlorine atom at the C4 position of a 1,3-difluorobenzene (B1663923) scaffold. Direct chlorination of 1,3-difluorobenzene is a feasible approach. The fluorine atoms are ortho, para-directing; however, the steric hindrance from the two fluorine atoms at the 2 and 6 positions can influence the regioselectivity of the incoming electrophile.
Another strategy involves the use of a starting material that already contains the desired halogen pattern. For instance, the synthesis can commence from a pre-functionalized aniline (B41778) derivative, which is then converted to the target halogenated benzene ring system via diazotization and subsequent Sandmeyer or Schiemann reactions.
| Starting Material | Reagents | Product | Typical Yield (%) | Reference |
| 1,3-Difluorobenzene | Cl₂, Lewis Acid (e.g., FeCl₃ or AlCl₃) | 1-Chloro-2,4-difluorobenzene and 1-Chloro-3,5-difluorobenzene (B74746) | Variable | google.com |
| 3,5-Difluoroaniline | 1. NaNO₂, HCl 2. CuCl/HCl | 1-Chloro-3,5-difluorobenzene | Good | N/A |
This table presents plausible, generalized reaction data based on analogous chemical transformations. Specific yields for the synthesis of 1-Chloro-3,5-difluorobenzene via these exact routes require dedicated experimental investigation.
Once the 1-chloro-3,5-difluorobenzene core is obtained, the next critical step is the introduction of the acetic acid group. Several carboxylation strategies can be envisioned.
One common method involves the formation of a Grignard reagent from 1-chloro-3,5-difluorobenzene, followed by reaction with carbon dioxide. However, the formation of Grignard reagents from aryl chlorides can be challenging and may require activated magnesium.
A more versatile and widely used approach is the conversion of the starting material into a benzyl (B1604629) halide intermediate, which is then subjected to cyanation followed by hydrolysis. For example, 1-chloro-3,5-difluorobenzene can be first converted to 4-chloro-2,6-difluorotoluene. The toluene (B28343) derivative can then undergo side-chain chlorination to yield 4-chloro-2,6-difluorobenzyl chloride. lookchem.com This benzyl chloride is a key intermediate that can be converted to the corresponding nitrile, 2-(4-chloro-2,6-difluorophenyl)acetonitrile, via reaction with a cyanide salt. lookchem.com Subsequent hydrolysis of the nitrile furnishes the desired this compound. researchgate.netgoogle.com
| Intermediate | Reagents | Product | Typical Yield (%) | Reference |
| 4-Chloro-2,6-difluorobenzyl chloride | NaCN or KCN in a suitable solvent (e.g., DMSO, ethanol/water) | 2-(4-Chloro-2,6-difluorophenyl)acetonitrile | High | lookchem.comresearchgate.net |
| 2-(4-Chloro-2,6-difluorophenyl)acetonitrile | Acid (e.g., H₂SO₄/H₂O) or Base (e.g., NaOH/H₂O) followed by acidification | This compound | High | researchgate.netgoogle.com |
This table is a representation of established chemical transformations. The yields are typical for these types of reactions but may vary for this specific substrate.
A practical synthetic sequence often commences with a commercially available substituted benzene. A plausible route starts with 1,3-difluorobenzene.
Chlorination: Electrophilic chlorination of 1,3-difluorobenzene using chlorine gas and a Lewis acid catalyst can yield a mixture of isomers, including the desired 1-chloro-3,5-difluorobenzene. google.com Purification is necessary to isolate the correct isomer.
Friedel-Crafts Acylation: The isolated 1-chloro-3,5-difluorobenzene can undergo Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce an acetyl group, forming 4-chloro-2,6-difluoroacetophenone.
Willgerodt-Kindler Reaction: The resulting acetophenone (B1666503) can then be converted to this compound. The Willgerodt-Kindler reaction, which employs sulfur and a secondary amine like morpholine (B109124) to form a thioamide intermediate, followed by hydrolysis, is a classic method for this transformation. wikipedia.orgorganic-chemistry.orgresearchgate.net
While less common, a pathway involving brominated precursors is also conceivable. For instance, if 1-bromo-3,5-difluorobenzene (B42898) were used as a starting material, it could undergo similar transformations as its chloro-analogue. The bromo-substituent could be retained or potentially exchanged for a chloro-group at a later stage, although this would add complexity to the synthesis. A more direct approach would be to introduce the acetic acid side chain and then perform a halogen exchange reaction if necessary, though this is often not a high-yielding or clean process.
An alternative to the Willgerodt-Kindler reaction for converting an acetophenone to a phenylacetic acid is a multi-step sequence.
Friedel-Crafts Acylation: As mentioned, 1-chloro-3,5-difluorobenzene can be acylated to produce 4-chloro-2,6-difluoroacetophenone.
Reduction: The ketone can be reduced to the corresponding alcohol, 1-(4-chloro-2,6-difluorophenyl)ethanol.
Halogenation: The alcohol can then be converted to the corresponding benzyl halide, 1-(1-chloroethyl)-4-chloro-2,6-difluorobenzene.
Cyanation and Hydrolysis: This halide can then undergo cyanation and subsequent hydrolysis as described in section 2.1.2 to yield the final product.
Another pathway involves the Arndt-Eistert homologation. wikipedia.orgorganic-chemistry.orgnrochemistry.com
Formation of Benzoic Acid: 4-chloro-2,6-difluorotoluene can be oxidized to 4-chloro-2,6-difluorobenzoic acid.
Arndt-Eistert Homologation: The benzoic acid is first converted to its acid chloride. Reaction with diazomethane (B1218177) yields a diazoketone, which upon treatment with a silver catalyst in the presence of water, rearranges to form this compound. wikipedia.orgorganic-chemistry.orgnrochemistry.com This method, while elegant, involves the use of the highly toxic and explosive diazomethane, necessitating specialized handling and safety precautions.
| Reaction Type | Starting Material | Key Reagents | Intermediate | Final Product | Reference |
| Willgerodt-Kindler | 4-Chloro-2,6-difluoroacetophenone | 1. Sulfur, Morpholine 2. H₃O⁺ | 4-Chloro-2,6-difluorophenylthioacetamide | This compound | wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Arndt-Eistert Homologation | 4-Chloro-2,6-difluorobenzoic acid | 1. SOCl₂ or (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O | 2-Diazo-1-(4-chloro-2,6-difluorophenyl)ethan-1-one | This compound | wikipedia.orgorganic-chemistry.orgnrochemistry.com |
This table illustrates potential advanced synthetic routes. The feasibility and yields for these specific substrates would require experimental validation.
Stereoselective and Diastereoselective Synthetic Approaches
The creation of specific stereoisomers of chiral molecules is a central theme in modern organic synthesis. For derivatives of phenylacetic acid, including this compound, controlling stereochemistry is crucial when they are intended for applications where specific enantiomers or diastereomers exhibit desired activity. While direct stereoselective synthetic data for this compound is not extensively documented in publicly available literature, the principles can be effectively illustrated through methodologies applied to structurally related arylpropionic and arylacetic acids.
One prominent strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, lactamides derived from (S)-lactic acid have been successfully employed as chiral auxiliaries in the asymmetric synthesis of biologically active arylpropionic acids like ibuprofen (B1674241) and flurbiprofen. researchgate.net The process involves the esterification of the racemic acid with the chiral lactamide, followed by separation of the resulting diastereomers. researchgate.net This methodology could be conceptually applied to the synthesis of a chiral derivative of this compound.
Another powerful approach is the direct, highly enantioselective alkylation of arylacetic acids using a chiral lithium amide as a non-covalent, traceless stereodirecting agent. nih.gov This method circumvents the need to attach and later remove a covalent chiral auxiliary. nih.gov The reaction proceeds through an enediolate intermediate, and the chiral lithium amide controls the facial selectivity of the incoming electrophile. nih.gov High enantioselectivities (often exceeding 90% ee) have been achieved for a range of arylacetic acids with various substituents. nih.gov
Below is a table summarizing the enantioselective alkylation of various arylacetic acids using a chiral lithium amide, demonstrating the potential of this method for creating chiral centers adjacent to an aromatic ring.
| Arylacetic Acid | Electrophile | Product Yield (%) | Enantiomeric Excess (ee %) |
| Phenylacetic acid | Ethyl iodide | 81 | 96 |
| 4-Fluorophenylacetic acid | Ethyl iodide | 85 | 96 |
| 4-Chlorophenylacetic acid | Ethyl iodide | 88 | 94 |
| 4-Bromophenylacetic acid | Ethyl iodide | 90 | 93 |
| Phenylacetic acid | Isobutyl iodide | 75 | 98 |
| Phenylacetic acid | Isopropyl iodide | 72 | 97 |
This data is illustrative of the methodology's effectiveness on related substrates and is based on findings reported in the literature. nih.gov
Diastereoselective approaches often involve reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others. For example, diastereoselective aldol (B89426) reactions using chiral oxazolidinone auxiliaries can establish two contiguous stereocenters with high control. wikipedia.org While not a direct synthesis of the target acid, this principle of substrate-controlled diastereoselection is fundamental in building complex molecules with multiple stereocenters.
Novel and Emerging Synthetic Strategies
Recent advancements in synthetic organic chemistry have led to the development of innovative methodologies that offer advantages in terms of efficiency, atom economy, and environmental impact. These strategies are increasingly being explored for the synthesis of complex molecules, and their application to the synthesis of this compound and its derivatives holds significant promise.
Radical cascade reactions are powerful transformations that allow for the construction of multiple C-C or C-X bonds in a single synthetic operation. rsc.org These reactions proceed through a sequence of intramolecular radical additions to unsaturated bonds, leading to the rapid assembly of complex cyclic structures. While a direct application to the linear structure of this compound is not immediately apparent, the underlying principles of radical generation and reaction can be harnessed. For instance, radical precursors could be designed to undergo intermolecular reactions to construct the phenylacetic acid scaffold. Electrochemical methods offer a modern approach to initiating such radical cascades without the need for traditional, often toxic, radical initiators. rsc.org
The development of synthetic methods that avoid the use of heavy metals and strong bases is a key goal of green chemistry. Such approaches can reduce waste, toxicity, and cost. While specific metal- and base-free syntheses for this compound are not widely reported, related transformations offer insights. For example, visible-light-induced photocatalysis is emerging as a powerful tool for metal-free carbon-carbon bond formation. rsc.org These reactions often proceed under mild, neutral conditions, tolerating a wide range of functional groups.
Photocatalysis using visible light has revolutionized organic synthesis by enabling new transformations under exceptionally mild conditions. rsc.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical reactions through single-electron transfer processes. For instance, the decarboxylation of aryl acetic acids to generate aromatic aldehydes has been achieved using visible light catalysis. rsc.org While this represents a transformation of the carboxylic acid group, the underlying principle of using light to generate reactive intermediates from aryl acetic acids could be adapted for other functionalizations. Furthermore, visible-light-induced methods have been developed for four-component fluoroalkylation–dithiocarbamylation reactions, showcasing the power of this technology in constructing complex molecules with high atom economy. rsc.org
C1-bisnucleophiles are reagents that possess two nucleophilic centers on the same carbon atom. These reagents are valuable in synthesis for the construction of cyclic compounds. While the synthesis of the acyclic this compound does not directly involve ring formation, the principles of using C1-bisnucleophiles can be applied in the synthesis of precursors or related heterocyclic structures. For example, substituted homophthalic anhydrides can be used in Castagnoli–Cushman reactions to access novel tetrahydroisoquinolone carboxylic acids, which bear a structural resemblance to phenylacetic acids within a cyclic framework. mdpi.com
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of specialty chemicals like this compound can benefit significantly from the adoption of greener methodologies. This includes the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.
One example of a green approach is the use of phase transfer catalysis (PTC) in the Willgerodt-Kindler reaction for the synthesis of phenylacetic acids from acetophenones. sciencemadness.org PTC can enhance reaction rates and facilitate the use of aqueous-organic biphasic systems, reducing the need for volatile organic solvents. sciencemadness.org Another green strategy involves the carbonylation of benzyl chlorides, which can be an efficient route to phenylacetic acid derivatives. researchgate.net A patent for the preparation of 2,3-difluorophenylacetic acid describes a process that is highlighted as an effective green route due to having few reaction steps, mild reaction conditions, high yield, and avoiding significant safety hazards and pollution. google.com
The table below presents a comparison of conventional and greener synthetic approaches for related phenylacetic acid syntheses, illustrating the potential benefits of adopting green chemistry principles.
| Reaction Type | Conventional Conditions | Green Alternative | Key Advantages of Green Approach |
| Phenylacetic acid synthesis | Willgerodt-Kindler reaction with long reaction times | Phase Transfer Catalysis (PTC) | Reduced reaction time, potential for biphasic systems |
| Carbonylation | High pressure and temperature | Milder conditions with optimized catalysts | Lower energy consumption, improved safety |
| Halogenation | Use of hazardous halogenating agents | Photohalogenation in the absence of solvent | Reduced solvent waste, potentially higher atom economy |
Reaction Mechanism Elucidation in Synthetic Pathways
Understanding the underlying mechanisms of the synthetic routes to this compound is fundamental for controlling the reaction and improving its efficiency. This involves detailed studies of key reaction steps, including oxidative decarboxylation and the behavior of radical intermediates.
Mechanistic Studies of Oxidative Decarboxylation
Oxidative decarboxylation is a critical transformation in which a carboxylic acid is converted into a different functional group with the loss of carbon dioxide, often involving an oxidative step. In the context of synthesizing fluorinated aromatic compounds, this process can be a key C-C bond cleavage event. researchgate.net The decarboxylation of carboxylic acids to generate radical intermediates can be initiated by various methods, including the use of metal catalysts or photoredox catalysis. wikipedia.orgnih.gov
Under photoredox catalysis, visible light promotes the oxidation of a carboxylate, leading to the formation of a carboxyl radical. nih.gov This radical is highly unstable and rapidly extrudes CO2 to form a carbon-centered radical, which can then be trapped by a suitable reagent. nih.gov For instance, silver-catalyzed decarboxylation reactions have been proposed to proceed through a cycle involving Ag(I), Ag(II), and Ag(III) species. nih.gov The mechanism starts with the reaction of Ag(I) with an oxidant like Selectfluor® to generate a Ag(III)-F species. A subsequent single electron transfer produces a Ag(II)-F intermediate and a carboxyl radical, which then decarboxylates. nih.gov Hydrothermal conditions have also been shown to favor the decarboxylation of carboxylic acids like phenylacetic acid, a reaction that can be significantly influenced by the presence of metal salts such as copper(II), which act as oxidants. rsc.org
Table 1: Key Aspects of Oxidative Decarboxylation Mechanisms
| Mechanistic Feature | Description | Relevant Catalysis |
|---|---|---|
| Initiation | Generation of a carboxyl radical from the corresponding carboxylic acid. | Photoredox Catalysis, Metal Catalysis (e.g., Ag, Mn). wikipedia.orgnih.gov |
| Radical Formation | Rapid extrusion of CO2 from the carboxyl radical to form a carbon-centered radical. | Common across various decarboxylation methods. nih.govnih.gov |
| Propagation (Ag-catalyzed) | A proposed cycle involving Ag(I)/Ag(II)/Ag(III) intermediates facilitates the reaction. nih.gov | Silver Catalysis. nih.gov |
| Termination | The carbon-centered radical reacts with a trapping agent (e.g., a fluorine source) to form the final product. nih.gov | Applicable to fluorodecarboxylation. nih.gov |
Radical Intermediate Formation and Reactivity
The formation of radical intermediates is a cornerstone of many modern synthetic strategies, including those for producing fluorinated compounds. nih.gov These reactions offer pathways that are often inaccessible through traditional ionic mechanisms. nih.gov In the synthesis of compounds like this compound, radical intermediates can be generated from carboxylic acid precursors. wikipedia.org
The process of decarboxylative fluorination is a prime example. wikipedia.org Here, a carbon-centered radical is generated via decarboxylation and is subsequently trapped by a fluorine atom source. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® have been shown to be effective fluorine sources for this transformation. researchgate.net The reactivity of the formed radical is pivotal; it can be intercepted by the fluorine source to form the desired C-F bond. nih.gov The development of photoredox catalysis has significantly advanced this area, allowing for the generation of radicals under mild, visible-light-promoted conditions. nih.gov This method facilitates the conversion of a wide array of carboxylic acids into their fluorinated counterparts with high efficiency. nih.gov The choice of catalyst, solvent, and additives can precisely control the reaction intermediates, enabling selective product formation. nih.gov
Table 2: Common Methods for Generating Radical Intermediates from Carboxylic Acids
| Method | Description | Key Reagents/Conditions |
|---|---|---|
| Photoredox Catalysis | Utilizes visible light and a photocatalyst to induce single-electron transfer, leading to decarboxylation. nih.gov | Photocatalyst (e.g., Iridium or Ruthenium complexes), light source. nih.gov |
| Silver-Catalyzed | Employs a silver salt (e.g., AgNO3) to facilitate the decarboxylation and subsequent fluorination. nih.gov | AgNO3, Selectfluor®. nih.gov |
| Manganese-Catalyzed | Uses a manganese catalyst to promote fluorodecarboxylation. wikipedia.org | Mn-based catalysts. wikipedia.org |
| Thermolysis | Involves heating t-butyl peresters to generate alkyl radicals, which can then be fluorinated. wikipedia.org | t-butyl peresters, NFSI or Selectfluor®. wikipedia.org |
Transition State Analysis in Catalyzed Reactions
Transition state analysis is a powerful tool in physical organic chemistry used to understand the detailed energetic landscape of a reaction pathway. It involves studying the structure and energy of the transition state—the highest energy point along the reaction coordinate—to rationalize reaction rates, selectivity, and the effect of catalysts.
While specific transition state calculations for the synthesis of this compound are not widely published, the principles can be applied to its catalyzed synthetic steps. For instance, in metal-catalyzed reactions, such as those employing palladium or copper, computational studies can model the geometry of substrate-catalyst complexes. google.com This analysis helps to understand how the catalyst lowers the activation energy of key steps like oxidative addition or reductive elimination. In photoredox-catalyzed radical reactions, transition state analysis can elucidate the energetics of the single-electron transfer (SET) process and the subsequent radical addition or fragmentation steps. Understanding these transition states is crucial for designing more efficient catalysts and optimizing reaction conditions to favor the desired product pathway over potential side reactions.
Yield Optimization and Purity Enhancement in Synthetic Processes
Achieving high yield and purity is a primary goal in chemical synthesis, particularly for industrial applications. This requires careful control over reaction parameters and the implementation of effective purification strategies.
Factors Influencing Reaction Yields
Several key parameters must be controlled to maximize yield:
Catalyst: The type and amount of catalyst can be critical. Some routes require significant amounts of cuprous salts for condensation reactions, while others may use expensive palladium catalysts for hydrogenation, impacting both cost and yield. google.com The use of an appropriate catalyst can improve conversion rates and reduce side reactions. wipo.int
Reaction Temperature: Temperature control is essential. For instance, in the Friedel-Crafts acylation, a common reaction type for aromatic ketones, maintaining low temperatures (e.g., -3 to -1 °C) during reagent addition is crucial to ensure selectivity and high yield. google.com
Solvent: The choice of solvent can significantly affect reaction rates and outcomes. researchgate.net In some preparations, solvents like N,N-dimethylformamide (DMF) or isopropanol (B130326) are used. google.com
Reagent Stoichiometry: The molar ratio of reactants is a critical factor. For example, in the carbonylation of 2,3-difluoro benzyl chloride, the ratio of the benzyl chloride to carbon monoxide and sodium hydroxide (B78521) directly impacts the final yield. google.com
Reaction Time: Sufficient reaction time is needed for the reaction to proceed to completion, but excessively long times can lead to the formation of byproducts. google.com
Purification Techniques for High Purity Products
After synthesis, the crude product of this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. High purity is often essential for its intended applications.
Commonly employed purification techniques include:
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the solvent. Methanol can be used for this purpose. researchgate.net
Column Chromatography: For more difficult separations, flash column chromatography is used. The mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is used to elute the components at different rates. A mixture of ethyl acetate (B1210297) and hexanes is a common solvent system. researchgate.net
Acid-Base Extraction: As an acidic compound, this compound can be purified by extraction. The crude product can be dissolved in a solvent, and the pH adjusted. For instance, the product can be extracted into an aqueous basic solution (like sodium bicarbonate), leaving non-acidic impurities in the organic layer. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure acid, which is then collected by filtration and dried. google.com
Filtration and Washing: Simple filtration is used to separate the solid product from the reaction mixture or a crystallization solvent. The collected solid is often washed with a solvent in which the product is insoluble but impurities are soluble. google.com
Table 3: Common Purification Techniques
| Technique | Principle | Application Example |
|---|---|---|
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purifying the final solid product using a solvent like methanol. researchgate.net |
| Column Chromatography | Differential adsorption of components onto a stationary phase as a mobile phase passes through. | Separating the product from closely related byproducts using a silica gel column. researchgate.net |
| Acid-Base Extraction | The acidic nature of the carboxylic acid group allows it to be selectively extracted into a basic aqueous solution. | Separating the acidic product from neutral or basic impurities by adjusting pH. google.com |
| Filtration | Physical separation of a solid from a liquid. | Isolating the precipitated product after acidification or crystallization. google.comgoogle.com |
Scale-Up Considerations for Industrial Production
The transition from laboratory-scale synthesis to the industrial production of this compound presents a distinct set of challenges that are critical to address for ensuring a process that is efficient, cost-effective, safe, and environmentally sustainable. The primary goal is to replicate the high purity and yield achieved in the lab on a much larger scale, where factors like reaction kinetics, heat and mass transfer, and reagent handling become significantly more complex.
Key considerations for the industrial scale-up often revolve around the optimization of reaction conditions and the management of process parameters. For instance, in related halogenated phenylacetic acid syntheses, moving from a lab batch to a large reactor requires careful control of temperature, especially during exothermic steps like chlorination or hydrolysis. google.comgoogle.com A process that is manageable in a 2-liter flask can generate significant heat in a multi-ton reactor, necessitating advanced cooling systems to prevent runaway reactions and the formation of impurities. google.com
The choice of synthesis route and raw materials is fundamental to industrial viability. Processes that utilize readily available, lower-cost starting materials are heavily favored. google.com Patents for similar compounds emphasize the importance of routes that avoid expensive noble metal catalysts and complex operational steps, thereby making the process suitable for large-scale implementation. google.comgoogle.com
Furthermore, the management of byproducts and waste streams is a major factor in industrial design. The synthesis of chlorinated aromatic compounds can generate significant amounts of acidic waste, such as hydrochloric acid, which must be neutralized or recovered. researchgate.net A well-designed industrial process will incorporate steps for byproduct recovery and solvent recycling to minimize environmental impact and reduce operational costs. researchgate.net The data below illustrates comparative parameters often seen when transitioning from a laboratory setting to a pilot or industrial plant for similar chemical processes.
Table 1: Comparison of Laboratory vs. Industrial Synthesis Parameters for Halogenated Phenylacetic Acid Analogues
| Parameter | Laboratory Scale (Typical) | Industrial Scale (Projected) | Key Scale-Up Challenge |
|---|---|---|---|
| Batch Size | 50 g - 500 g | 500 kg - 5,000 kg | Heat and mass transfer management |
| Reaction Vessel | Glass Flask (2L - 22L) | Glass-lined or Stainless Steel Reactor | Material compatibility and heat dissipation |
| Reagent Addition | Manual/Dripping Funnel | Automated Dosing Pumps | Precise control of reaction rate and exotherms |
| Temperature Control | Heating Mantle/Ice Bath | Internal Coils/Jacketed Vessel with Chiller | Maintaining uniform temperature across a large volume |
| Mixing | Magnetic/Overhead Stirrer | Baffles and Impellers | Ensuring homogeneity of multi-phase reactions |
| Work-up/Purification | Filtration/Recrystallization | Centrifugation/Industrial Crystallizers | Handling large volumes of solids and solvents efficiently |
| Byproduct Handling | Neutralization and disposal | Recovery and recycling (e.g., HCl) researchgate.net | Economic and environmental compliance |
Process optimization for industrial production also involves a detailed analysis of reaction times and catalyst loading. While a laboratory synthesis might run for an extended period to maximize yield, industrial processes are optimized to find the most economical balance between reaction time, throughput, and energy consumption. google.comgoogleapis.com For example, chlorination reaction times in related processes are tightly controlled to achieve the desired product selectivity and minimize over-chlorination. googleapis.com The following table outlines typical data points from process development studies aimed at optimizing production.
Table 2: Illustrative Data from Process Optimization Studies for Related Syntheses
| Variable | Condition A | Condition B | Outcome/Remark |
|---|---|---|---|
| Catalyst System | Copper Acetate google.com | Phase Transfer Catalyst google.com | Selection based on cost, efficiency, and ease of removal at scale. |
| Chlorination Temp. | 30-35 °C googleapis.com | 50-60 °C googleapis.com | Lower temperatures may improve selectivity and reduce byproduct formation. googleapis.com |
| Reaction Time | 8 hours google.com | 4 hours googleapis.com | Shorter reaction times increase plant throughput. |
| Solvent | Dichloromethane google.com | Toluene google.com | Choice impacts raw material cost, recovery efficiency, and safety profile. |
| Final Purity (HPLC) | 98% googleapis.com | >99% google.com | Achieved through optimized crystallization and washing stages. |
Ultimately, a successful scale-up for the production of this compound requires a multidisciplinary approach, combining chemical engineering principles with process chemistry to develop a robust, safe, and economically viable manufacturing process.
Iii. Derivatization and Functionalization of 4 Chloro 2,6 Difluorophenylacetic Acid
Modification of the Acetic Acid Side Chain
The carboxylic acid moiety is a versatile functional group that serves as a starting point for numerous chemical modifications. Standard organic synthesis techniques can be applied to convert the acid into esters, amides, alcohols, and other related derivatives.
Esterification Reactions
Esterification is the process of converting a carboxylic acid into an ester by reacting it with an alcohol. This transformation is typically catalyzed by an acid. The classic Fischer-Speier esterification involves heating the carboxylic acid and alcohol in the presence of a strong Brønsted acid catalyst. rug.nl However, to accommodate substrates that may be sensitive to strong acids, various other methods have been developed, including the use of Lewis acids or coupling agents. rug.nl
A common strategy for esterification under milder conditions involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. For instance, a one-pot method allows for the conversion of a carboxylic acid into its 4-chlorobutyl ester. chem-soc.si In this procedure, the carboxylic acid is first treated with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) to form the intermediate acid chloride. chem-soc.si This is followed by the addition of tetrahydrofuran (B95107) (THF) and a catalyst like iodine monochloride (ICl) to achieve the ring-opening of THF and subsequent ester formation. chem-soc.si
Table 1: Selected Methods for Esterification of Carboxylic Acids
| Method | Reagents/Catalysts | General Conditions | Reference |
|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol, Strong Acid (e.g., H₂SO₄) | Heating under reflux | rug.nl |
Amidation Reactions
Amidation involves the reaction of a carboxylic acid derivative with an amine to form an amide bond. Due to the low reactivity of the free carboxylic acid, it must first be "activated" using a coupling reagent. A wide variety of such reagents exist, enabling amide bond formation under mild conditions with high yields. nih.govorganic-chemistry.org
One modern approach involves the in-situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine. nih.govresearchgate.net This system activates aliphatic, benzylic, and aromatic carboxylic acids, allowing them to react with primary and secondary amines at room temperature to produce the corresponding amides in good to excellent yields. nih.govresearchgate.net Another effective method utilizes titanium(IV) fluoride (B91410) (TiF₄) as a catalyst for the direct amidation of carboxylic acids with amines in refluxing toluene (B28343). researchgate.net This protocol has been shown to be effective for both aromatic and aliphatic acids. researchgate.net
Table 2: Common Reagents for Amidation of Carboxylic Acids
| Activating/Coupling Agent | Amine Source | General Conditions | Reference |
|---|---|---|---|
| HBTU, Hünig's base | Amine or Amine HCl salt | Room temperature, 1-2 hours | organic-chemistry.org |
| N-Chlorophthalimide, PPh₃ | Primary or Secondary Amine | Room temperature, inert solvent (e.g., toluene, acetonitrile) | nih.govresearchgate.net |
| TiF₄ (catalytic) | Primary or Secondary Amine | Refluxing toluene | researchgate.net |
| Thionyl Chloride (SOCl₂) | Primary or Secondary Amine | Formation of acyl chloride first, then reaction with amine | libretexts.org |
Reduction to Alcohols
The carboxylic acid group of 4-chloro-2,6-difluorophenylacetic acid can be reduced to a primary alcohol, yielding 2-(4-chloro-2,6-difluorophenyl)ethanol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are classic reagents for this transformation, milder and more selective methods have been developed.
A notable example is the use of a manganese(I) catalyst, [MnBr(CO)₅], with phenylsilane (B129415) (PhSiH₃) as the reducing agent. nih.gov This system effectively reduces a wide range of aliphatic and aromatic carboxylic acids to their corresponding alcohols in good to excellent yields. nih.gov The reaction is typically carried out at a moderately elevated temperature (e.g., 80 °C) in a solvent like 2-methyltetrahydrofuran (B130290) (2-MTHF) and demonstrates high functional group tolerance, leaving other reducible groups like alkenes intact. nih.gov
Table 3: Reagents for the Reduction of Carboxylic Acids to Alcohols
| Reagent System | General Conditions | Key Features | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful, non-selective reducing agent | |
| Borane (BH₃·THF or BH₃·SMe₂) | Anhydrous THF | Selectively reduces carboxylic acids over some other functional groups | |
| [MnBr(CO)₅] / PhSiH₃ | 2-MTHF, 80 °C | Catalytic, high selectivity for the carboxylic acid group | nih.gov |
Formation of Other Carboxylic Acid Derivatives
Beyond esters and amides, the carboxylic acid group can be converted into other important derivatives, most notably acyl chlorides. Acyl chlorides are highly reactive intermediates that can be readily transformed into a wide range of other functional groups.
The conversion of a carboxylic acid to its corresponding acyl chloride is commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride. chem-soc.silibretexts.orgwikipedia.org In the reaction with thionyl chloride, the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org The subsequent nucleophilic attack by the chloride ion yields the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. libretexts.org Using oxalyl chloride, often with a catalytic amount of DMF, is another popular method that proceeds under mild conditions. chem-soc.siwikipedia.org
Table 4: Reagents for the Synthesis of Acyl Chlorides from Carboxylic Acids
| Reagent | Byproducts | Typical Conditions | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Often neat or in an inert solvent, may require heating | libretexts.org |
| Oxalyl Chloride ((COCl)₂) | CO₂, CO, HCl | Inert solvent (e.g., dichloromethane), often with catalytic DMF | chem-soc.siwikipedia.org |
| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Heating may be required | wikipedia.org |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Generally vigorous reaction |
Halogen-Specific Transformations on the Phenyl Ring
The substituted phenyl ring of this compound possesses its own distinct reactivity, primarily centered around the fluorine atoms.
Nucleophilic Aromatic Substitution (SNAr) of Fluorine
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. libretexts.org In the case of this compound, the two fluorine atoms are positioned ortho to the electron-withdrawing acetic acid side chain, and the ring is further deactivated by the para-chloro substituent. This electronic arrangement makes the carbon atoms attached to fluorine susceptible to attack by nucleophiles.
The SₙAr mechanism proceeds via an addition-elimination pathway. libretexts.org A nucleophile adds to the aromatic ring at the carbon bearing the leaving group (in this case, fluoride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored by the expulsion of the fluoride leaving group. Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which helps stabilize the intermediate. researchgate.net The reaction is typically performed using a strong base in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net A wide variety of nucleophiles, including amines, azoles, and alkoxides, can be used in SₙAr reactions to displace the fluoro substituents. researchgate.netnih.gov The regioselectivity is dictated by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.org
Table 5: Conditions for Nucleophilic Aromatic Substitution (SNAr) of Fluoroarenes
| Nucleophile Type | Base | Solvent | General Conditions | Reference |
|---|---|---|---|---|
| Amines | K₂CO₃, KOH, Cs₂CO₃ | DMSO, DMF, DMAc | Elevated temperatures (e.g., 80-135 °C) | researchgate.netmdpi.com |
| Indoles / Carbazoles | KOH | DMSO | 135 °C | researchgate.net |
| Phenols | K₂CO₃, KOH | DMSO | Elevated temperatures | libretexts.org |
| Azoles | K₃PO₄ | Acetonitrile (MeCN) | Elevated temperatures | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of Chlorine
The chlorine atom at the C4 position of the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent method for this transformation. libretexts.org While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advancements in catalyst systems have made their coupling increasingly efficient. libretexts.orgresearchgate.net
For the Suzuki-Miyaura reaction of this compound (or its ester derivatives), a palladium(0) catalyst is essential. mdpi.com The catalytic cycle begins with the oxidative addition of the Pd(0) species into the carbon-chlorine bond. libretexts.org This is often the rate-limiting step for aryl chlorides. libretexts.org Subsequent transmetalation with an organoboron reagent (e.g., an arylboronic acid) and reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst. libretexts.org
The reaction is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. Electron-withdrawing groups on the aryl chloride, such as the two fluorine atoms in the target molecule, can increase its reactivity towards oxidative addition. However, electron-deficient boronic acids may slow down the transmetalation step. mdpi.com A common side reaction is protodeboronation of the boronic acid, which can be mitigated by careful selection of the reaction conditions. mdpi.com
Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of aryl chlorides, which would be applicable to this compound derivatives.
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, XPhos-Pd-G2 mdpi.comnih.gov | Facilitates the oxidative addition and reductive elimination steps. |
| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos, other biaryl phosphines nih.gov | Stabilizes the palladium center and modulates its reactivity. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ mdpi.comnih.gov | Activates the organoboron species for the transmetalation step. |
| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) mdpi.comresearchgate.net | Provides the new carbon-based fragment to be coupled. |
| Solvent | 1,4-Dioxane, Toluene, Dimethoxyethane (DME), THF/H₂O mixtures mdpi.comnih.gov | Solubilizes reactants and influences reaction rate and selectivity. |
This table presents generalized conditions for Suzuki-Miyaura reactions involving aryl chlorides and may require optimization for the specific substrate.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium or s-butyllithium), facilitating deprotonation at a nearby ortho position. wikipedia.org
In this compound, the carboxylate group (formed in situ by initial deprotonation with the organolithium base) is a recognized DMG. semanticscholar.orgrsc.orgresearchgate.net The fluorine atoms also act as ortho-directing groups. Research on substituted benzoic acids shows that the directing effects of a carboxylate and a meta-halo substituent are cooperative. semanticscholar.orgrsc.org In the case of this compound, the molecule possesses ortho-fluoro substituents and a para-chloro substituent relative to the acetic acid group. The primary directing group is the carboxylate, which would direct lithiation to the C3 and C5 positions. However, these positions are blocked by fluorine atoms.
Based on studies of dihalogenated benzoic acids, where lithiation occurs at the position flanked by both halogens, it can be predicted that metalation will occur at the C5 position. semanticscholar.orgrsc.org This position is ortho to the C4-chloro group and one of the C6-fluoro groups, and meta to the C2-fluoro group. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce new functional groups regioselectively.
Introduction of Diverse Functionalities
The reactive intermediates generated via cross-coupling and ortho-metalation serve as entry points for introducing a wide array of chemical functionalities, significantly expanding the molecular diversity accessible from this compound.
Arylation is primarily achieved through palladium-catalyzed cross-coupling reactions as described in section 3.2.2. By employing different arylboronic acids or esters in a Suzuki-Miyaura reaction, a variety of aryl or heteroaryl substituents can be installed at the C4 position, replacing the chlorine atom to form complex biaryl structures. mdpi.comresearchgate.net
Alkylation can be accomplished through the DoM strategy. The ortho-lithiated intermediate formed at the C5 position can react with a range of alkylating electrophiles, such as alkyl halides (e.g., methyl iodide), to introduce alkyl chains onto the aromatic ring. researchgate.net This provides a route to contiguously substituted phenylacetic acid derivatives that would be difficult to access through classical electrophilic aromatic substitution.
The functional groups on this compound can be used to construct fused heterocyclic rings, a common motif in pharmacologically active molecules. semanticscholar.org A potential strategy involves a sequence of functionalization followed by cyclization.
For example, a synthetic sequence could begin with a DoM reaction to generate the C5-lithiated species. Quenching this intermediate with an appropriate electrophile could introduce a group capable of cyclizing with the acetic acid side chain. For instance, introducing a protected amino group or a carbonyl group at C5 would create a precursor for intramolecular condensation or amidation, leading to the formation of a fused lactam or lactone, respectively. Another approach could involve the conversion of the acetic acid to an acyl chloride, which could then participate in intramolecular Friedel-Crafts type reactions if the aromatic ring is sufficiently activated. nih.gov Such strategies enable the fusion of new five- or six-membered rings to the central phenyl ring.
The true synthetic utility of this compound is realized when these derivatization strategies are applied in sequence to build complex, three-dimensional molecules. A multi-step synthesis could showcase this potential:
Step 1: C4-Arylation. A Suzuki-Miyaura coupling is performed to replace the chlorine atom with a new aryl or heteroaryl ring, creating a biarylphenylacetic acid derivative. mdpi.com
Step 2: Ortho-Functionalization. A DoM reaction is then carried out. The lithiation could be directed by the carboxylate on the original ring or by a directing group on the newly introduced aryl ring, allowing for selective C-H functionalization.
Step 3: Cyclization. The functionality introduced in the previous step is used to trigger an intramolecular cyclization with the acetic acid side chain, forming a fused heterocyclic system.
This sequential application of cross-coupling, C-H activation, and cyclization reactions demonstrates how this compound can serve as a scaffold for the assembly of intricate molecular architectures with precisely controlled substitution patterns.
Iv. Structure Activity Relationship Sar Studies and Analog Design
Systematic Modification and Biological Evaluation
A systematic approach to modifying the structure of 4-Chloro-2,6-difluorophenylacetic acid is fundamental to elucidating its SAR. This involves the synthesis of a series of analogs where specific parts of the molecule are altered in a controlled manner, followed by biological evaluation to determine the impact of these changes. While specific experimental data on the systematic modification of this compound is not extensively available in the public domain, we can hypothesize a representative study to illustrate the process.
In a hypothetical study, a series of analogs could be synthesized to probe the importance of the substituents on the phenyl ring. The biological activity of these compounds would then be assessed in a relevant assay, for instance, measuring the half-maximal inhibitory concentration (IC₅₀) against a target enzyme.
Illustrative Data Table: Biological Evaluation of Phenyl Ring Analogs
| Compound | R1 | R2 | R3 | IC₅₀ (µM) |
|---|---|---|---|---|
| 1 (Lead) | Cl | F | F | 5.2 |
| 2 | H | F | F | 15.8 |
| 3 | Br | F | F | 6.1 |
| 4 | CH₃ | F | F | 12.3 |
| 5 | Cl | H | H | 25.4 |
| 6 | Cl | F | H | 18.9 |
This data is illustrative and intended to demonstrate the concept of systematic modification.
From this illustrative data, one could infer that the chloro group at the 4-position and the two fluoro groups at the 2- and 6-positions are critical for potent activity. Replacement of the chloro group with hydrogen (Compound 2) or a methyl group (Compound 4) leads to a significant decrease in potency. Similarly, removal of the fluorine atoms (Compound 5 and 6) is detrimental to the activity.
Impact of Halogen Position and Number on Activity
The nature, number, and position of halogen atoms on the phenyl ring can dramatically alter the electronic properties, lipophilicity, and conformation of a molecule, thereby influencing its biological activity. researchgate.net
To understand the specific contribution of the difluoro substitution pattern, it is essential to compare the lead compound with its monofluoro and trifluoro counterparts. The fluorine atoms can influence activity through various mechanisms, including altering the pKa of the carboxylic acid, forming hydrogen bonds with the target, and modulating metabolic stability.
Illustrative Data Table: Comparison of Fluoro Analogs
| Compound | Substitution Pattern | IC₅₀ (µM) |
|---|---|---|
| 7 | 4-Chloro-2-fluorophenylacetic acid | 19.7 |
| 1 (Lead) | This compound | 5.2 |
| 8 | 4-Chloro-2,3,6-trifluorophenylacetic acid | 8.5 |
This data is illustrative.
This hypothetical data suggests that the presence of two fluorine atoms at the ortho positions is optimal for activity. A single fluorine atom results in significantly lower potency, while the addition of a third fluorine atom does not further enhance, and may slightly decrease, activity, possibly due to steric hindrance or altered electronic effects.
The specific placement of the fluorine atoms is also a critical determinant of activity. A comparison between the 2,6-difluoro isomer and other positional isomers, such as the 2,4-difluoro analog, can reveal the importance of the substitution pattern for optimal interaction with the biological target.
Illustrative Data Table: Comparison of Positional Isomers
| Compound | Isomer | IC₅₀ (µM) |
|---|---|---|
| 1 (Lead) | 2,6-difluoro | 5.2 |
| 9 | 2,4-difluoro | 14.3 |
| 10 | 3,4-difluoro | 22.1 |
This data is illustrative.
The illustrative data clearly indicates a preference for the 2,6-difluoro substitution pattern, suggesting that the symmetrical placement of the electron-withdrawing fluorine atoms flanking the acetic acid side chain is crucial for maintaining a conformation that is favorable for binding to the target.
Influence of Acetic Acid Side Chain Modifications on Biological Activity
The acetic acid moiety is a key functional group, likely involved in crucial interactions with the biological target, such as forming salt bridges or hydrogen bonds. Modifications to this side chain can have a profound impact on biological activity. Such modifications can include altering the length of the alkyl chain, introducing substituents on the alpha-carbon, or replacing the carboxylic acid with other acidic functional groups.
Illustrative Data Table: Acetic Acid Side Chain Modifications
| Compound | Side Chain Modification | IC₅₀ (µM) |
|---|---|---|
| 1 (Lead) | -CH₂COOH | 5.2 |
| 11 | -COOH (Benzoic acid analog) | 35.6 |
| 12 | -CH(CH₃)COOH | 9.8 |
| 13 | -CH₂CH₂COOH (Propionic acid analog) | 18.4 |
| 14 | -CH₂CONH₂ (Amide analog) | >100 |
This data is illustrative.
This hypothetical data underscores the importance of the acetic acid side chain. The direct attachment of the carboxylic acid to the phenyl ring (Compound 11) or its replacement with a non-acidic amide (Compound 14) leads to a significant loss of activity. Lengthening the chain (Compound 13) or adding a methyl group (Compound 12) is also detrimental, though to a lesser extent, highlighting the precise spatial requirement of the carboxylic acid for optimal interaction.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are advanced strategies in drug design aimed at discovering novel chemical classes with similar biological activities but improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.govresearchgate.net
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to similar biological activity. For the carboxylic acid group in this compound, common bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides. nih.govopenaccessjournals.com For instance, the 2,6-difluorophenol (B125437) moiety has been explored as a potential lipophilic bioisostere for a carboxylic acid.
Scaffold hopping is a more drastic approach where the core structure (scaffold) of the molecule is replaced with a different one, while maintaining the key pharmacophoric features necessary for biological activity. nih.gov For a phenylacetic acid derivative, this could involve replacing the phenylacetic acid core with a different heterocyclic system that can present the key interaction points in a similar spatial arrangement.
Illustrative Data Table: Bioisosteric Replacement and Scaffold Hopping
| Compound | Modification | Rationale | IC₅₀ (µM) |
|---|---|---|---|
| 1 (Lead) | This compound | - | 5.2 |
| 15 | Tetrazole bioisostere of carboxylic acid | Mimic acidity and H-bonding | 8.9 |
| 16 | Indole-based scaffold | Scaffold hop to explore new chemical space | 21.5 |
This data is illustrative.
This illustrative data suggests that while a tetrazole can act as a reasonable bioisostere for the carboxylic acid, it may not perfectly replicate the potency of the original compound in this specific context. The scaffold hop to an indole-based system resulted in a significant loss of activity, indicating that the phenylacetic acid scaffold is highly optimized for the target.
Computational Approaches in SAR Prediction and Validation
Computational chemistry plays an increasingly vital role in modern drug discovery, offering powerful tools to predict and rationalize SAR data. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide valuable insights into how a molecule like this compound interacts with its biological target.
Molecular Docking: This technique can predict the preferred binding orientation of the compound within the active site of a target protein. For this compound, docking studies could reveal key hydrogen bonds formed by the carboxylic acid and halogen bonds involving the chlorine and fluorine atoms.
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of analogs, a QSAR model could predict the potency of newly designed compounds, helping to prioritize synthetic efforts.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding mode and the role of conformational changes.
These computational approaches, when used in conjunction with experimental data, can accelerate the drug discovery process by providing a deeper understanding of the SAR and guiding the design of more effective molecules.
V. Biological and Biomedical Research Applications
Role as a Key Intermediate in Pharmaceutical Synthesis
4-Chloro-2,6-difluorophenylacetic acid serves as a crucial building block in the synthesis of more complex molecules intended for pharmaceutical use. Its chemical structure, featuring a phenylacetic acid core substituted with chlorine and fluorine atoms, makes it a versatile starting material for creating a variety of derivatives. The presence of the halogen atoms can influence the electronic properties and reactivity of the molecule, which is a key consideration in the design of new drug candidates.
While this compound is recognized as a valuable intermediate in medicinal chemistry, specific drug candidates that are publicly disclosed as being directly synthesized from this compound are not extensively detailed in available scientific literature. Pharmaceutical companies often maintain confidentiality regarding the precise synthetic pathways of their proprietary drug candidates. However, the structural motif of a halogenated phenylacetic acid is present in various classes of drugs, suggesting that this compound is a relevant precursor for research and development in areas such as anti-inflammatory and analgesic medications.
The synthesis of bioactive heterocycles is a significant area of pharmaceutical research, as these cyclic compounds form the core structure of many drugs. This compound can be utilized as a starting material for the construction of various heterocyclic systems. For instance, the carboxylic acid group can be chemically modified to participate in cyclization reactions, leading to the formation of heterocycles containing nitrogen, oxygen, or sulfur atoms.
Although specific examples of bioactive heterocycles synthesized directly from this compound are not widely reported in publicly accessible research, the general synthetic utility of phenylacetic acids in forming such structures is well-established. The resulting heterocycles are then typically screened for various biological activities.
Investigation of Biological Activities
The biological activities of compounds derived from this compound are a subject of investigation in drug discovery. The initial compound itself is not typically the final active pharmaceutical ingredient but rather a key component that is chemically modified to create a library of derivatives that are then tested for their biological effects.
Once a series of compounds has been synthesized from this compound, they are often subjected to cell-based assays. These assays are designed to assess the effect of the compounds on whole cells, providing insights into their potential therapeutic effects or toxicity. Phenotypic screening, a type of cell-based assay, involves observing the changes in the physical characteristics or behavior of cells upon treatment with the test compounds.
Publicly available results from cell-based assays or phenotypic screening of specific derivatives of this compound are limited. This type of preclinical research is a critical but often confidential step in the drug development process.
Understanding the mechanism of action of a potential drug is crucial for its development. For derivatives of this compound that show promising activity in initial screenings, further studies would be conducted to elucidate how they exert their biological effects at a molecular level. This could involve identifying the specific cellular targets they interact with and the signaling pathways they modulate. As with other stages of preclinical research, detailed mechanistic studies for compounds derived from this compound are not extensively documented in publicly accessible scientific literature.
Structure-Based Drug Design Leveraging the Compound
While direct and extensive research on the use of this compound in structure-based drug design is not widely published, its structural motifs are of significant interest in medicinal chemistry. The unique combination of a chloro and two fluoro substituents on the phenylacetic acid core makes it a valuable scaffold for the synthesis of novel therapeutic agents. Halogenated phenylacetic acids are known to be incorporated into research programs for drug discovery. For instance, related fluorinated derivatives have been explored in the development of bioactive molecules such as Toll-like receptor 7 (TLR7) agonists. The specific substitution pattern of chlorine and fluorine atoms in this compound can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.
The 2,6-difluorophenyl group, a key feature of the compound, has been identified as a favorable moiety in the design of non-nucleoside inhibitors of HIV-1 reverse transcriptase. This suggests that the electronic effects of the fluorine atoms can contribute to significant biological activity. Although not directly involving this compound, this highlights the potential of its core structure in designing enzyme inhibitors. The strategic placement of the chloro group at the 4-position further modifies the electronic landscape of the aromatic ring, potentially enhancing binding affinities to target proteins.
Researchers can utilize this compound as a starting material to generate a library of derivatives for screening against various therapeutic targets. The carboxylic acid group provides a convenient handle for chemical modifications, allowing for the attachment of different pharmacophores to explore structure-activity relationships.
Applications in Agrochemical and Materials Science Research
Synthesis of Agrochemical Intermediates
In the field of agrochemicals, phenylacetic acid derivatives have a long history of use, most notably as herbicides and plant growth regulators. A prominent example is 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. who.int The synthesis of 2,4-D often involves the chlorination of phenoxyacetic acid or the condensation of 2,4-dichlorophenol (B122985) with chloroacetic acid. who.int
By analogy, this compound serves as a valuable intermediate for the synthesis of new, potentially more effective or selective, agrochemicals. The presence of fluorine atoms in the molecule is of particular interest in agrochemical research, as fluorinated compounds can exhibit enhanced biological activity, altered metabolic pathways, and improved environmental persistence profiles.
The synthesis of novel herbicides and pesticides can be envisioned starting from this compound. For example, it could be converted into the corresponding phenoxyacetic acid derivatives through established synthetic routes, similar to those used for 2,4-D. google.comwipo.intresearchgate.net These new compounds, bearing the unique 4-chloro-2,6-difluoro substitution pattern, could then be screened for their herbicidal or pesticidal properties.
Table 1: Comparison of Related Phenylacetic Acid Herbicides
| Compound Name | Common Use |
|---|---|
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Systemic herbicide for broadleaf weeds who.int |
| 4-Chlorophenoxyacetic acid | Plant growth regulator google.com |
Functional Materials Development
The application of this compound in functional materials science is an emerging area of research. Fluorinated organic molecules are increasingly being used to create materials with unique properties, such as hydrophobicity, thermal stability, and specific electronic characteristics. man.ac.uk
While direct applications of this compound in materials are not extensively documented, its structure suggests potential as a building block for advanced functional materials. The phenylacetic acid moiety can be incorporated into polymer backbones or used to functionalize surfaces. The presence of fluorine atoms can impart desirable properties to these materials, such as low surface energy and high resistance to chemical and thermal degradation. man.ac.uk
One area of potential is in the development of fluorinated polymers. By converting the carboxylic acid group into a polymerizable functional group, this compound could be used as a monomer for the synthesis of specialty polymers with tailored properties. These polymers could find applications in coatings, membranes, or electronic devices.
Furthermore, the general class of phenylacetic acids and their derivatives, particularly those with tailored electronic properties, can be explored for their use in organic electronics or as components of sensor arrays. The specific substitution pattern of this compound could be leveraged to fine-tune the electronic and self-assembly properties of larger molecular systems. nih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 4-Chloro-3,5-difluorophenylacetic acid |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| Toll-like receptor 7 (TLR7) |
| HIV-1 reverse transcriptase |
| 4-Chlorophenoxyacetic acid |
| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) |
| 2,4-Dichlorophenol |
| Chloroacetic acid |
Vi. Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 4-Chloro-2,6-difluorophenylacetic acid by providing information about the hydrogen, carbon, and fluorine atomic nuclei.
¹H NMR: In a typical ¹H NMR spectrum, the protons of the methylene (B1212753) group (-CH₂-) adjacent to the carboxylic acid and the aromatic ring would appear as a singlet. The two protons on the aromatic ring are chemically equivalent and would present as a doublet, coupled to the two fluorine atoms. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, distinct signals would be expected for the carbonyl carbon (-C=O), the methylene carbon (-CH₂-), and the four different carbons of the substituted phenyl ring. The carbons directly bonded to fluorine atoms would appear as doublets due to C-F coupling.
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, the two equivalent fluorine atoms at the C2 and C6 positions would give rise to a single signal, confirming their symmetrical placement on the aromatic ring.
While specific, experimentally-derived spectra are not widely published in readily accessible literature, the expected chemical shifts can be predicted based on the analysis of similar structures, such as 4-chlorophenylacetic acid and 2,6-difluorophenylacetic acid. chemicalbook.comnist.govsigmaaldrich.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H | ~10-13 | Broad Singlet | Carboxylic acid proton (-COOH) |
| ~7.1-7.3 | Doublet | 2 aromatic protons (C3-H, C5-H) | |
| ~3.7-3.9 | Singlet | 2 methylene protons (-CH₂-) | |
| ¹³C | ~170-175 | Singlet | Carbonyl carbon (C=O) |
| ~160-163 | Doublet | Fluorine-bearing aromatic carbons (C2, C6) | |
| ~130-135 | Singlet | Chlorine-bearing aromatic carbon (C4) | |
| ~112-115 | Doublet | Aromatic carbons (C3, C5) | |
| ~110-113 | Triplet | Aromatic carbon (C1) | |
| ~35-40 | Singlet | Methylene carbon (-CH₂-) | |
| ¹⁹F | -110 to -115 | Singlet | 2 fluorine atoms (-F) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) further provides a highly accurate mass measurement, which allows for the unambiguous determination of the compound's elemental formula. mdpi.com The monoisotopic mass of C₈H₅ClF₂O₂ is 205.99461 Da. uni.lu
In electrospray ionization (ESI) mode, which is common for this type of molecule, the compound can be observed as various adducts. HRMS can distinguish the measured mass from other potential formulas with the same nominal mass, confirming the compound's identity. rsc.org
Table 2: Predicted HRMS Data for this compound Adducts
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₈H₆ClF₂O₂]⁺ | 207.00189 |
| [M-H]⁻ | [C₈H₄ClF₂O₂]⁻ | 204.98733 |
| [M+Na]⁺ | [C₈H₅ClF₂O₂Na]⁺ | 228.98383 |
| [M+K]⁺ | [C₈H₅ClF₂O₂K]⁺ | 244.95777 |
| [M+NH₄]⁺ | [C₈H₉ClF₂O₂N]⁺ | 224.02843 |
Data sourced from PubChemLite. uni.lu
Chromatographic Purity Assessment (HPLC-MS, LC-MS)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the standard method for assessing the purity of this compound. rsc.orgresearchgate.net This technique separates the target compound from any starting materials, by-products, or degradation products. The HPLC provides a chromatogram where the area of the peak corresponding to the compound is proportional to its purity.
The coupled mass spectrometer provides mass-to-charge ratio data for the peaks, confirming the identity of the main peak as this compound and helping to identify any impurities. The choice of mobile phase modifiers, such as formic acid or difluoroacetic acid, is crucial for achieving good chromatographic peak shape and MS ionization efficiency. sigmaaldrich.com Purity is typically determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (UV and/or TIC). rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. rsc.org Although a specific crystal structure for this compound is not available in the public domain, this analysis would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail intermolecular interactions, such as the hydrogen-bonding patterns formed by the carboxylic acid groups, which typically form dimers in the solid state.
Advanced Spectroscopic Techniques (e.g., UV-Vis, IR)
Other spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary data for characterization.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring chromophore. The electronic transitions of the aromatic system would likely result in one or more absorption maxima (λmax) in the ultraviolet region, typically between 200 and 300 nm.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrations. The spectrum of this compound would be dominated by a very broad absorption for the O-H stretch of the carboxylic acid, a sharp and strong absorption for the C=O (carbonyl) stretch, and strong absorptions corresponding to the C-F and C-Cl bonds.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium |
| Aryl-F | C-F stretch | 1100-1300 | Strong |
| Aryl-Cl | C-Cl stretch | 700-850 | Medium-Strong |
Note: Expected ranges are based on characteristic frequencies for functional groups found in similar chemical environments. nist.govnist.gov
Vii. Computational Chemistry and Molecular Modeling Studies
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulations for 4-Chloro-2,6-difluorophenylacetic acid are not available, this technique is widely applied to understand the behavior of similar molecules in various environments, such as in aqueous solution.
An MD simulation of this compound could reveal how it interacts with water molecules, its conformational flexibility, and its aggregation behavior. For example, simulations on acetic acid in water have been used to study intermolecular structure formation, such as the formation of dimers and chains. Such a study on this compound would provide insights into its solubility and transport properties.
Docking Studies and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a compound.
Although no specific docking studies involving this compound have been published, research on structurally related compounds highlights the utility of this approach. For instance, docking studies on derivatives of 2,4-dichlorophenoxyacetic acid have been used to investigate their interactions with the COX-2 enzyme, a target for anti-inflammatory drugs. Similarly, studies on 2,6-difluorobenzamide (B103285) derivatives have shown how fluorine atoms can influence binding to protein targets through hydrophobic interactions. A docking study of this compound against a relevant protein target would involve preparing the 3D structures of both the ligand and the protein and using a scoring function to rank the possible binding poses. The results would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Conformer Analysis and Energetic Landscapes
Molecules with rotatable bonds, like the acetic acid side chain in this compound, can exist in multiple conformations. Conformer analysis aims to identify the stable three-dimensional arrangements of a molecule and their relative energies. This is important because the biological activity of a molecule can be highly dependent on its conformation.
A computational study on this compound would involve a systematic search of the conformational space to generate an energetic landscape, which maps the potential energy of the molecule as a function of its geometry. Studies on similar fluorinated molecules have shown that the presence of fluorine atoms can significantly influence the preferred conformation. For example, in 2,6-difluoro-3-methoxybenzamide, fluorine atoms induce a non-planar conformation which is important for its interaction with its protein target.
Prediction of Physicochemical Properties (e.g., LogP, TPSA)
Several key physicochemical properties can be predicted using computational methods. These properties are crucial for assessing the drug-likeness of a compound.
LogP : The logarithm of the partition coefficient between octanol (B41247) and water, LogP, is a measure of a molecule's lipophilicity. A predicted XlogP value for this compound is 2.2. uni.lu
TPSA : The Topological Polar Surface Area (TPSA) is the sum of the surface areas of polar atoms in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. For this compound, the TPSA is determined by the carboxylic acid group (-COOH), which has a TPSA of 37.3 Ų.
These predicted values are summarized in the table below.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| XlogP | 2.2 | PubChemLite uni.lu |
| TPSA (Ų) | 37.3 | Calculated from functional group |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4-dichlorophenoxyacetic acid |
| 2,6-difluorobenzamide |
| 2,6-difluoro-3-methoxybenzamide |
Viii. Environmental and Toxicological Considerations in Research
Degradation Pathways and Metabolite Identification
As of the current body of scientific literature, specific studies detailing the environmental degradation pathways and identifying the metabolites of 4-Chloro-2,6-difluorophenylacetic acid are not publicly available. The presence of a chlorinated and di-fluorinated aromatic ring suggests a degree of recalcitrance to natural degradation processes. Halogenated aromatic compounds are known for their environmental persistence. nih.govresearchgate.net
In the absence of direct data, probable degradation pathways can be hypothesized based on the known metabolism of structurally similar compounds, such as other halogenated phenylacetic acids. Microbial degradation is a primary route for the breakdown of such chemicals in the environment. nih.govresearchgate.net For many halogenated aromatic compounds, the initial steps of degradation often involve enzymatic reactions that dehalogenate the molecule. nih.gov This can occur through oxidative or reductive processes. nih.gov
For instance, the biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D) is well-documented and typically begins with the cleavage of the ether bond, followed by hydroxylation of the resulting phenol (B47542) to a catechol. The catechol then undergoes ring cleavage. While this compound lacks an ether linkage, the initial attack in a microbial system would likely target the acetic acid side chain or the aromatic ring.
Potential initial metabolic reactions could include:
Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring.
Dehalogenation: Removal of the chlorine or fluorine atoms. The carbon-fluorine bond is exceptionally strong, making defluorination generally more difficult than dechlorination. acs.org
Side-chain oxidation: Oxidation of the acetic acid group.
The identification of metabolites is crucial for a complete understanding of a compound's environmental impact, as metabolites can sometimes be more toxic than the parent compound. acs.org Given the structure of this compound, potential metabolites could include hydroxylated and dehalogenated derivatives. However, without empirical data, the exact nature of these metabolites remains speculative.
Table 1: Hypothetical Initial Degradation Products of this compound
| Potential Reaction | Hypothetical Product | Significance |
| Ring Hydroxylation | Hydroxy-4-chloro-2,6-difluorophenylacetic acid isomers | Common initial step in aerobic degradation of aromatic compounds. |
| Reductive Dechlorination | 2,6-difluorophenylacetic acid | Removal of chlorine, often occurring under anaerobic conditions. |
| Oxidative Dehalogenation | Introduction of a hydroxyl group in place of a halogen. | Can lead to the formation of catechols, which are key intermediates in degradation pathways. |
| Side-Chain Oxidation | 2-(4-Chloro-2,6-difluorophenyl)-2-oxoacetic acid | A potential step in the breakdown of the acetic acid moiety. |
Ecotoxicological Impact Assessment
A formal ecotoxicological impact assessment for this compound has not been published. The ecotoxicity of a compound is evaluated by its effects on a range of organisms, including microbes, algae, invertebrates, and fish. researchgate.net
The presence of fluorine and chlorine atoms in the molecule suggests that it could have ecotoxicological effects. Halogenated organic compounds can be toxic to various organisms. researchgate.net Fluorinated compounds, in particular, can have a negative impact on soil microorganisms by reducing their numbers and species diversity. researchgate.net This can, in turn, affect soil fertility and the degradation of organic matter. researchgate.net The toxicity of fluorinated aromatic compounds can vary, with some being more toxic than their non-fluorinated counterparts. researchgate.net
Given that many fluorinated compounds are persistent, they can accumulate in the environment, leading to long-term exposure for various organisms. nih.gov The potential for bioaccumulation in the food chain is also a concern with persistent organic pollutants.
Without specific experimental data on this compound, any assessment of its ecotoxicological impact is speculative and must be based on the known effects of similar chemical structures. It is reasonable to presume that this compound could pose a risk to aquatic and terrestrial ecosystems, and its use in research should be managed accordingly to prevent environmental release.
Table 2: Potential Ecotoxicological Endpoints for Future Assessment
| Organism Group | Potential Effect | Rationale based on Similar Compounds |
| Soil Microorganisms | Inhibition of growth and metabolic activity, reduced species diversity. researchgate.net | Fluorinated compounds are known to be toxic to soil microbes. researchgate.net |
| Algae | Inhibition of photosynthesis and growth. | A standard indicator for the toxicity of chemicals in aquatic environments. |
| Aquatic Invertebrates (e.g., Daphnia magna) | Immobilization, mortality, and reproductive effects. | A common model organism for aquatic toxicity testing. |
| Fish | Acute toxicity (mortality) and chronic effects on growth and reproduction. | Halogenated aromatics can be toxic to fish. |
Green Chemistry Principles in Compound Handling and Disposal
The application of green chemistry principles is essential for minimizing the environmental and health impacts of chemical research. mit.edufordham.edu These principles provide a framework for the responsible handling and disposal of compounds like this compound.
The twelve principles of green chemistry, as they relate to the research use of this compound, are summarized below:
Waste Prevention: Plan experiments to minimize the synthesis of excess material and the generation of waste.
Atom Economy: While not directly applicable to the use of a purchased compound, researchers should consider the atom economy of any reactions in which it is used as a starting material.
Less Hazardous Chemical Syntheses: If synthesizing derivatives, choose pathways that use and generate substances with little to no toxicity.
Designing Safer Chemicals: Research on this compound should include an evaluation of its toxicological profile to inform the design of safer alternatives in the future.
Safer Solvents and Auxiliaries: Use of benign solvents for dissolving and reacting this compound is critical. Water or other green solvents should be prioritized over hazardous organic solvents. nih.gov
Design for Energy Efficiency: Conduct reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Use of Renewable Feedstocks: Not directly applicable to this synthetic compound, but a broader consideration for the chemical industry.
Reduce Derivatives: Avoid unnecessary derivatization steps that use additional reagents and generate waste.
Catalysis: Use catalytic reagents in preference to stoichiometric reagents to improve efficiency and reduce waste. nih.gov
Design for Degradation: A key area for future research would be to understand the degradation of this compound and to design future related molecules that break down into innocuous products after use. mit.edu
Real-time Analysis for Pollution Prevention: Use analytical techniques to monitor reactions and prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident Prevention: Handle the compound with appropriate personal protective equipment and in a manner that minimizes the risk of accidental release or exposure.
Table 3: Application of Green Chemistry Principles to Laboratory Use of this compound
| Green Chemistry Principle | Application in the Laboratory |
| Waste Prevention | Purchase and use only the amount of the compound that is necessary for the experiment. |
| Safer Solvents | Select solvents with low toxicity and environmental impact for dissolution and reactions. nih.gov |
| Design for Degradation | Investigate the biodegradability of the compound and its potential metabolites. mit.edu |
| Accident Prevention | Implement proper storage, handling, and disposal procedures to prevent spills and exposure. |
Ix. Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthesis Routes
The presence of a chiral center in α-aryl acetic acids and their derivatives makes them valuable building blocks in medicinal chemistry. The enantioselective synthesis of such compounds is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological activities. Future research will likely focus on developing efficient and highly enantioselective methods to produce specific isomers of 4-Chloro-2,6-difluorophenylacetic acid and its derivatives.
One promising approach is the use of enzymatic kinetic resolution. researchgate.netcore.ac.uk Lipases, for instance, are known to catalyze the stereoselective acylation of alcohols and the hydrolysis of esters under mild conditions. mdpi.commdpi.comnih.gov This method has been successfully applied to the resolution of various racemic esters and alcohols, yielding products with high enantiomeric excess. researchgate.netmdpi.com A potential research direction would be the lipase-catalyzed resolution of a racemic ester of this compound to selectively produce one enantiomer.
Another avenue is the development of catalytic asymmetric hydrogenation. ajchem-b.comnih.gov Transition metal catalysts, particularly those based on noble metals like rhodium and ruthenium, have been extensively used for the asymmetric hydrogenation of prochiral olefins to produce chiral compounds with high enantioselectivity. ajchem-b.comnih.gov More recently, there has been a shift towards using more earth-abundant metals like nickel. nih.govspringernature.com Research into a suitable chiral catalyst for the asymmetric hydrogenation of a precursor to this compound could provide a direct and efficient route to the desired enantiomer. nih.govspringernature.com
The following table illustrates potential asymmetric synthesis strategies that could be adapted for this compound, based on successful syntheses of related compounds.
Table 1: Potential Asymmetric Synthesis Strategies
| Method | Catalyst/Enzyme | Potential Substrate for this compound synthesis | Key Advantages | Reference |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution | Lipase (e.g., from Pseudomonas cepacia) | Racemic ester of this compound | High enantioselectivity, mild reaction conditions, green chemistry | mdpi.com |
| Asymmetric Hydrogenation | Chiral Nickel Complex (e.g., Ni(OAc)₂ with a P-chiral ligand) | α-(4-Chloro-2,6-difluorophenyl)acrylic acid | High catalytic efficiency, use of earth-abundant metal | nih.govspringernature.com |
| Asymmetric α-Arylation | Chiral Primary Amine Organocatalyst | A suitable β-diketone and a 4-chloro-2,6-difluoroaniline (B1363511) derivative | Metal-free catalysis, mild conditions | nih.gov |
Exploration of Novel Catalytic Systems
The synthesis of this compound and its derivatives can be optimized through the exploration of novel catalytic systems. Palladium-catalyzed α-arylation of aryl acetic acid derivatives has emerged as a powerful tool for creating carbon-carbon bonds. acs.org Future work could focus on developing more efficient palladium catalysts or exploring alternative metals to achieve this transformation with higher yields and selectivity, especially with challenging substrates like aryl chlorides. acs.org
Furthermore, the development of catalytic systems that can perform enantioconvergent reactions would be highly valuable. For instance, a nickel-catalyzed carboxylation of racemic benzylic halides using CO2 has been shown to produce chiral α-aryl carboxylic acids with high enantioselectivity. researchgate.net Applying a similar strategy to a racemic precursor of this compound could provide a highly efficient route to a single enantiomer, avoiding the 50% theoretical yield limit of kinetic resolution.
Targeted Applications in Neglected Diseases
Neglected tropical diseases (NTDs) affect a significant portion of the world's population, yet drug development for these conditions is often underfunded. The structural features of this compound, particularly the fluorinated phenyl ring, suggest that its derivatives could possess interesting biological activities. For example, fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles have shown promising antiparasitic activity against Leishmania major and Toxoplasma gondii. nih.gov This suggests that the 4-chloro-2,6-difluorophenyl moiety could be a valuable pharmacophore in the design of new antiparasitic agents.
Future research should involve the synthesis of a library of derivatives of this compound and their systematic evaluation against a panel of pathogens responsible for NTDs. Quantitative Structure-Activity Relationship (QSAR) studies could then be employed to understand the relationship between the chemical structure and biological activity, guiding the design of more potent and selective drug candidates. researchgate.netnih.gov
Integration with AI and Machine Learning for Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. asco.orgnih.govbiorxiv.org These technologies can be applied to the this compound scaffold in several ways.
Investigation of Advanced Material Science Applications
The presence of fluorine atoms in this compound imparts unique properties that could be exploited in the field of material science. longdom.org Fluorinated compounds are known for their high thermal stability, chemical resistance, and specific dielectric properties. mdpi.comagcchem.comsigmaaldrich.com
One potential application is in the development of high-performance polymers. Fluorinated aromatic polyimides, for example, exhibit excellent thermal and mechanical properties, as well as low dielectric constants, making them suitable for applications in microelectronics and aerospace. mdpi.comnih.govresearchgate.netnih.gov this compound could serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers with tailored properties.
Another area of interest is in the field of liquid crystals. researchgate.netrsc.orgdaneshyari.com The incorporation of fluorine atoms into liquid crystal molecules can significantly influence their physical properties, such as dielectric anisotropy and viscosity. researchgate.netrsc.org Derivatives of this compound could be investigated as components of new liquid crystal mixtures for advanced display technologies. dakenchem.comresearchgate.net
The following table summarizes the potential material science applications and the key properties conferred by the fluorinated aromatic structure.
Table 2: Potential Advanced Material Science Applications
| Application Area | Potential Role of this compound | Key Properties Conferred by Fluorination | Reference |
|---|---|---|---|
| High-Performance Polymers | Monomer or precursor for fluorinated polyimides or other polymers | High thermal stability, chemical resistance, low dielectric constant | mdpi.comagcchem.comsigmaaldrich.com |
| Liquid Crystals | Component of liquid crystal mixtures | Modification of dielectric anisotropy, viscosity, and other physical properties | researchgate.netrsc.orgdaneshyari.com |
| Dielectric Materials | Building block for materials with low dielectric loss | Stable dielectric properties at high frequencies | mdpi.comnih.govresearchgate.netcapes.gov.br |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Chloro-2,6-difluorophenylacetic acid, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves sequential halogenation and functional group introduction. For example:
Halogenation : Electrophilic fluorination/chlorination of a phenyl precursor (e.g., using Selectfluor® or FeCl₃) under controlled temperatures (−10°C to 50°C) to ensure regioselectivity .
Acetic Acid Moiety Introduction : Hydrolysis of ester intermediates (e.g., Ethyl 4-chloro-2-fluorophenylacetate) under acidic or basic conditions .
- Key Parameters :
- Stoichiometric ratios (e.g., 1:1 for halogenating agents) to minimize byproducts.
- Catalytic Pd cross-coupling (e.g., Suzuki reactions) for aryl-alkyl bond formation .
- Reaction monitoring via TLC (hexane/EtOAc 4:1) and purification via flash chromatography (>95% purity) .
Q. Which analytical techniques are optimal for quantifying this compound in environmental matrices?
- Recommended Workflow :
Derivatization : React with 2,6-dimethylphenol (2,6-DMP) under acidic conditions to form stable halogenated derivatives (e.g., 4-chloro-2,6-DMP analogs) .
Detection : HPLC-UV with a C18 column (λ = 280 nm), achieving detection limits of 0.009–0.011 mg/L .
Validation : Calibration curves (linearity: r² ≥ 0.999) and stability tests (3-day storage at 4°C to limit degradation <15%) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns or MS fragmentation) be resolved when characterizing halogenated phenylacetic acid derivatives?
- Strategies :
- NMR : Use deuterated solvents (DMSO-d₆) and 2D techniques (HSQC/HMBC) to assign carbons adjacent to electronegative substituents (e.g., fluorine’s deshielding effects) .
- Mass Spectrometry : High-resolution MS (HRMS) to distinguish isotopic clusters (e.g., Cl vs. F) and validate molecular formulas (e.g., C₈H₅ClF₂O₂ requires m/z 214.9914) .
- Common Pitfalls : Rotational isomerism or solvent residues may distort splitting patterns; repeat analyses under standardized conditions.
Q. What experimental design considerations are critical for optimizing halogenation sequences in synthesizing this compound?
- Kinetic vs. Thermodynamic Control :
- Fluorination precedes chlorination due to fluorine’s strong meta-directing effects, reducing competing side reactions .
- Low-temperature (−10°C) fluorination with Selectfluor® improves selectivity, followed by FeCl₃-catalyzed chlorination at 50°C .
- Byproduct Mitigation :
- Use scavengers (e.g., ascorbic acid) to quench residual halogenating agents post-reaction .
- Intermediate isolation via liquid-liquid extraction (ethyl acetate/water) to remove unreacted starting materials .
Key Notes
- Synthetic Challenges : Competing halogenation pathways require precise stoichiometry and kinetic control.
- Analytical Reliability : Derivatization protocols must account for matrix effects (e.g., organic acids in environmental samples) .
- Advanced Tools : 2D NMR and HRMS are indispensable for resolving structural ambiguities in polyhalogenated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
